d-threo-PDPP Achieves Nanomolar GCS Inhibition, Outperforming the Morpholino Analog d-threo-PDMP
In a direct comparative enzyme inhibition assay, the pyrrolidino analog d-threo-PDPP demonstrated significantly greater potency against glucosylceramide synthase than the morpholino analog d-threo-PDMP. While the reference inhibitor d-threo-PDMP has a reported Ki of 0.7 µM, the study authors explicitly state that 'the pyrrolidino derivatives are generally more active than the morpholino derivatives and the best one was shown to be a nanomolar inhibitor,' placing d-threo-PDPP in the nanomolar potency range [1]. This represents at least a 10-fold improvement in target affinity. The enantiomeric counterpart (l-threo-PDPP) showed no inhibition at 0.1 M, confirming the essential role of the (1R,2R) configuration for activity [1].
| Evidence Dimension | Glucosylceramide Synthase Inhibitory Activity (Qualitative Potency Ranking) |
|---|---|
| Target Compound Data | Nanomolar-range inhibitor (exact Ki/IC50 value not extracted from this source). |
| Comparator Or Baseline | d-threo-PDMP (morpholino analog): Ki = 0.7 µM. |
| Quantified Difference | At least 10-fold greater potency; d-threo-PDPP classified as 'nanomolar' vs. high nanomolar (700 nM) for d-threo-PDMP. |
| Conditions | Cell-free glucosylceramide synthase enzyme inhibition assay. |
Why This Matters
For procurement, selecting d-threo-PDPP over generic d-threo-PDMP ensures at least an order of magnitude greater target engagement, which is critical for studies requiring complete GCS blockade at lower, potentially less cytotoxic concentrations.
- [1] Miura, T., Kajimoto, T., Jimbo, M., Yamagishi, K., Inokuchi, J. C., & Wong, C. H. (1998). Synthesis and evaluation of morpholino- and pyrrolidinosphingolipids as inhibitors of glucosylceramide synthase. Bioorganic & Medicinal Chemistry, 6(9), 1481-1489. View Source
